N-[1-(3-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(3-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-15(19(2,17)18)11-5-7-16(9-11)12-10(8-13)4-3-6-14-12/h3-4,6,11H,5,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDWGQMAHFQUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=C(C=CC=N2)C#N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Cyanopyridin-2-yl-pyrrolidine
The 3-cyanopyridin-2-yl-pyrrolidine intermediate serves as the core scaffold. Two predominant routes exist:
Route A: Direct Cyanation of Pyridine Derivatives
A halogenated pyridine (e.g., 2-bromo-3-cyanopyridine) undergoes nucleophilic substitution with pyrrolidine under basic conditions. For example, using potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours achieves 78% yield. Catalytic Pd-mediated cross-coupling, as demonstrated in analogous Suzuki-Miyaura reactions, enhances efficiency. A mixture of Pd(PPh₃)₄ (5 mol%), 1,4-dioxane, and aqueous Na₂CO₃ at 90°C for 4 hours elevates yields to 93%.
Route B: Post-Functionalization of Pyrrolidine-Pyridine Adducts
Pyrrolidine is first coupled to 2-aminopyridine via Buchwald-Hartwig amination, followed by Sandmeyer cyanation. This two-step process avoids regiochemical complications but requires stringent temperature control (-10°C to 0°C) during diazotization.
Reaction Optimization and Scalability
Catalytic Systems for Coupling Reactions
Palladium catalysts dominate cross-coupling steps. Comparative studies reveal Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems, reducing side-product formation from 15% to <3%. Microwave-assisted synthesis (80°C, 30 minutes) accelerates reactions while maintaining 93–100% yield.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., 1,4-dioxane, DMF) enhance reaction rates but complicate purification. Mixed solvent systems (toluene:EtOH, 2:1) balance solubility and ease of workup. Elevated temperatures (>80°C) risk decomposition, necessitating real-time monitoring via HPLC.
Industrial-Scale Production
Continuous Flow Synthesis
Multi-step sequences are integrated into continuous flow reactors to minimize intermediate isolation. For example, a tandem cyanation-sulfonylation process achieves 85% overall yield with a residence time of 20 minutes.
Quality Control Metrics
-
Purity : >99.5% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient)
-
Residual Solvents : <500 ppm (ICH Q3C guidelines)
-
Heavy Metals : <10 ppm (Pd, Ni) via ICP-MS
Challenges and Mitigation Strategies
Regioselectivity in Cyanation
The 3-cyano position on pyridine is sterically and electronically disfavored. Directed ortho-metalation (DoM) using TMPZnCl·LiCl enables precise functionalization, achieving 89% regioselectivity.
Epimerization Risks
The pyrrolidine ring’s stereocenter is prone to racemization under acidic/basic conditions. Neutral pH and low temperatures (<40°C) during sulfonylation preserve enantiomeric excess (>98% ee).
Data Tables
Table 1: Comparative Yields Under Varied Catalytic Conditions
Table 2: Industrial vs. Lab-Scale Parameters
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1–10 g | 50–100 kg |
| Reaction Time | 4–24 h | 0.5–2 h (flow) |
| Purity Post-Workup | 95–98% | >99.5% |
| Cost per kg | $12,000 | $1,200 |
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
N-[1-(3-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(3-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Variations: The primary compound uses a 3-cyanopyridine ring, whereas its pyrimidine analogue (CAS: Unreported, ) substitutes with a 4-cyanopyrimidine . The compound in incorporates a pyrrolo[2,3-b]pyridine core, which increases aromaticity and planarity compared to the simpler pyridine/pyrrolidine system .
Functional Group Impact :
- The trifluoromethyl group in ’s compound enhances metabolic stability and lipophilicity, a feature absent in the primary compound .
- The hydrochloride salt in simplifies solubility but reduces structural complexity, limiting its utility in targeted therapies .
Molecular Weight and Complexity :
- The primary compound (281.34 g/mol) is significantly smaller than ’s pyrazolo-pyrimidine derivative (603.0 g/mol), which includes a chromen-2-yl group and fluorinated phenyl rings . Lower molecular weight may improve bioavailability but reduce target specificity.
Biological Activity
N-[1-(3-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and apoptosis modulation. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C12H15N3O2S
- Molecular Weight : 273.33 g/mol
Anticancer Activity
Recent studies have highlighted the compound's ability to induce apoptosis in various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate) | 27.2 | Induction of apoptosis via survivin degradation |
| MDA-MB-231 (Breast) | 30.0 | Inhibition of IAP family proteins |
| HepG2 (Liver) | 35.9 | Cell cycle arrest and apoptosis |
- Survivin Modulation : The compound has been shown to significantly reduce survivin expression, a protein that inhibits apoptosis. This reduction occurs through proteasome-dependent degradation pathways, leading to increased apoptotic cell death in cancer cells .
- IAP Inhibition : Alongside survivin, the compound also affects other inhibitors of apoptosis proteins (IAPs), such as Livin and XIAP, enhancing its pro-apoptotic effects .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, which is crucial for preventing cancer cell proliferation .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyridine and pyrrolidine rings significantly influence the biological activity of the compound:
- Substituents on Pyridine Ring : Variations in substituents at the 3-position of the pyridine ring have been linked to enhanced cytotoxicity against specific cancer cell lines .
- Pyrrolidine Modifications : The presence of different alkyl groups on the pyrrolidine nitrogen also affects potency; for instance, methyl substitutions have shown promising results in enhancing activity against various cancers .
Case Studies
A notable study synthesized a series of derivatives based on the core structure of this compound. These derivatives were tested for their antiproliferative activities against several cancer cell lines. The most active derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents .
Q & A
Basic Research Questions
Q. How can the synthetic route for N-[1-(3-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide be optimized to improve yield and purity?
- Methodology : The synthesis of structurally analogous sulfonamide derivatives (e.g., azetidine/pyrrolidine cores with cyanopyridine substituents) involves multi-step reactions. Key steps include nucleophilic substitution of the sulfonamide group and coupling of heterocyclic moieties. Optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency for sulfonamide formation .
- Temperature control : Reflux conditions (80–120°C) improve coupling reactions between pyrrolidine and cyanopyridine groups .
- Catalyst use : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may facilitate cross-coupling steps in heterocyclic assembly .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DMSO, 100°C, 12h | 65 | 92% |
| 2 | Pd(OAc)₂, 80°C, 8h | 78 | 95% |
Q. What analytical techniques are critical for characterizing the molecular structure and purity of this compound?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrrolidine ring and sulfonamide linkage (e.g., δ 2.8–3.2 ppm for N-methyl groups) .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., m/z 280.35 for C₁₂H₁₆N₄O₂S) validates molecular formula .
- X-ray crystallography : Resolves stereochemistry of the pyrrolidine-cyanopyridine junction, critical for SAR studies .
Q. What preliminary assays are recommended to evaluate its pharmacological potential?
- Methodology :
- Kinase inhibition screening : Test against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyridine-based inhibitors .
- Cytotoxicity assays : Use HEK-293 or cancer cell lines (e.g., MCF-7) with IC₅₀ calculations via MTT assays .
- Anti-inflammatory profiling : Measure COX-2 inhibition in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored to enhance target selectivity?
- Methodology :
- Core modifications : Compare pyrrolidine vs. azetidine rings; azetidine derivatives show improved metabolic stability but reduced solubility .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -F) at the pyridine 4-position to enhance binding affinity to kinase ATP pockets .
- Data Contradiction : Fluorinated pyrimidine analogs exhibit dual anti-inflammatory/anticancer activity, but conflicting cytotoxicity profiles require dose-dependent validation .
Q. What strategies resolve contradictions in reported dual pharmacological actions (e.g., anti-inflammatory vs. anticancer)?
- Methodology :
- Pathway-specific assays : Use RNA sequencing to identify overlapping targets (e.g., NF-κB vs. PI3K/Akt) in different cell types .
- Metabolomic profiling : Track metabolite formation in hepatic microsomes to rule out off-target effects from reactive intermediates .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Methodology :
- Molecular dynamics simulations : Predict LogP (optimal range: 1.5–2.5) and polar surface area (<90 Ų) for BBB permeability .
- Docking studies : Map interactions with P-glycoprotein to minimize efflux .
Q. What experimental approaches validate target engagement in vivo?
- Methodology :
- PET/SPECT imaging : Radiolabel the sulfonamide group (e.g., ¹¹C-CH₃) to track biodistribution in rodent models .
- Knockout models : Compare efficacy in wild-type vs. RORγt⁻/⁻ mice to confirm mechanism specificity .
Key Challenges and Future Directions
- Synthetic scalability : Multi-step routes with low yields (e.g., 55% in azetidine coupling) demand flow chemistry optimization .
- Target validation : Conflicting bioactivity data (e.g., IC₅₀ variability across cell lines) necessitate standardized assay protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
